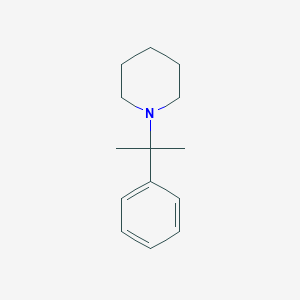

1-(2-苯基丙-2-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Phenylpropan-2-yl)piperidine” is a chemical compound with the molecular formula C14H21N . It is a heterocyclic compound that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

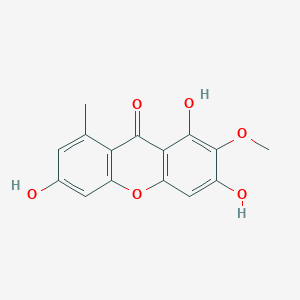

The synthesis of “1-(2-Phenylpropan-2-yl)piperidine” involves various intra- and intermolecular reactions . An efficient one-step synthesis of piperidin-2-yl and pyrrolidin-2-yl flavonoid alkaloids was achieved in good to excellent yields by a highly regioselective phenolic Mannich reaction of chrysin with cyclic imines or iminium salts .

Molecular Structure Analysis

The molecular structure of “1-(2-Phenylpropan-2-yl)piperidine” consists of a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) . A detailed potential energy surface (PES) scan on dihedral angle N10–C8–N1–C6 has been performed at B3LYP level to reveal the possible conformations of the title compound .

Chemical Reactions Analysis

“1-(2-Phenylpropan-2-yl)piperidine” acts as a mechanism-based inactivator of human cytochrome P450 (CYP) 2B6 . It is also known to inactivate the 7- (benzyloxy)resorufin o-dealkylation activity of liver microsomes obtained from phenobarbital-induced rats .

Physical And Chemical Properties Analysis

“1-(2-Phenylpropan-2-yl)piperidine” is a liquid at room temperature . It has a molecular weight of 203.33 .

科学研究应用

Drug Designing

Piperidines, including “1-(2-Phenylpropan-2-yl)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis of Other Organic Compounds

Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds . This includes pharmaceuticals, agrochemicals, and specialty chemicals .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature . This includes the biological evaluation of potential drugs containing the piperidine moiety .

Anticancer Applications

Piperidine derivatives have shown potential in anticancer applications . For instance, when breast cancer cell lines were treated with piperine, a piperidine derivative, the phosphorylation of the Ser473 residue on Akt was decreased, leading to inhibition of the Akt signaling pathway .

Antihypertensive Applications

Derivatives of piperidine are reported to have antihypertensive effects . They play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Antiulcer Applications

Piperidine derivatives are also known for their antiulcer therapeutic applications . They are a significant part of medicinal chemistry research .

Antimicrobial Applications

Piperidine derivatives have been found to possess antimicrobial properties . They are a crucial part of the structure of many heterocyclic compounds .

Multifunctional Properties

Research on this medicinally active basic nucleus is ongoing due to its multifunctional properties . It is believed that further research on this compound could lead to the discovery of more therapeutic applications .

作用机制

Target of Action

1-(2-Phenylpropan-2-yl)piperidine is an analog of phencyclidine and its primary target is the human cytochrome P450 (CYP) 2B6 . The CYP enzymes are a group of heme-thiolate monooxygenases that play a crucial role in the metabolism of a wide variety of compounds.

Mode of Action

This compound acts as a mechanism-based inactivator of CYP2B6 . Inactivation of CYP2B6 by 1-(2-Phenylpropan-2-yl)piperidine can lead to changes in the metabolism of drugs and other substances that are substrates of this enzyme.

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . It is also a CYP2D6 inhibitor . These properties suggest that it has good bioavailability and can cross the blood-brain barrier, which could impact its pharmacokinetic profile.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Phenylpropan-2-yl)piperidine. For instance, its stability can be affected by storage conditions. It is recommended to be stored in an inert atmosphere at room temperature . Furthermore, its action and efficacy can be influenced by factors such as the presence of other drugs or substances that are substrates or inhibitors of CYP2B6.

安全和危害

未来方向

Piperidine, a major component of “1-(2-Phenylpropan-2-yl)piperidine”, has shown promising results in the treatment of various types of cancers . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical relevance of both piperine and piperidine against different types of cancers is a topic of ongoing research .

属性

IUPAC Name |

1-(2-phenylpropan-2-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGQLWAZQOQNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276877 |

Source

|

| Record name | 1-(2-phenylpropan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92321-29-4 |

Source

|

| Record name | 1-(2-phenylpropan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)